

Validating the Self-Immolative Release of Payload from PABC Spacers: A Comparative Guide

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Compound of Interest

Compound Name: (Ac)Phe-Lys(Alloc)-PABC-PNP

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For researchers, scientists, and drug development professionals engaged in the design of antibody-drug conjugates (ADCs) and other targeted delivery systems, the choice of a linker is a critical determinant of therapeutic efficacy and safety. The p-aminobenzyloxycarbonyl (PABC) spacer is a widely adopted self-immolative linker, prized for its reliable and predictable payload release mechanism.[1] This guide provides an objective comparison of the PABC spacer's performance with alternative self-immolative linkers, supported by experimental data and detailed protocols for validation.

The cornerstone of the PABC system is its ability to undergo a rapid and irreversible 1,6-elimination reaction. This electronic cascade is typically initiated by the enzymatic cleavage of a promoiety, such as a Val-Cit dipeptide, by lysosomal enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3] This cleavage unmasks an aniline nitrogen, triggering the fragmentation of the spacer and the release of the unmodified, active payload.[1][4] The efficiency and kinetics of this self-immolation are paramount to the ADC's success.

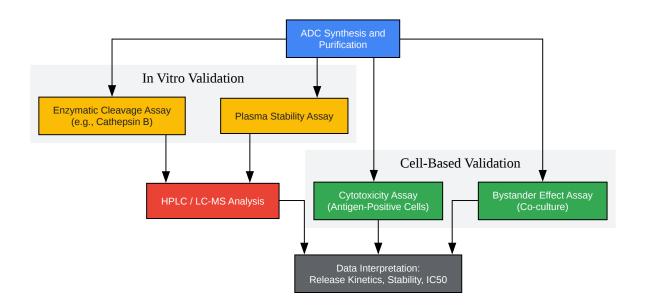
The Self-Immolative Mechanism of the PABC Spacer

The self-immolative cascade of the PABC spacer is a well-characterized process. Upon enzymatic cleavage of a trigger group (e.g., a dipeptide), the newly exposed amino group of the p-aminobenzyl moiety initiates a 1,6-elimination. This process results in the formation of an



unstable intermediate, which promptly fragments into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the active drug.[1][4]





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